PTC258

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

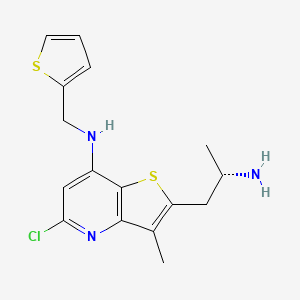

C16H18ClN3S2 |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine |

InChI |

InChI=1S/C16H18ClN3S2/c1-9(18)6-13-10(2)15-16(22-13)12(7-14(17)20-15)19-8-11-4-3-5-21-11/h3-5,7,9H,6,8,18H2,1-2H3,(H,19,20)/t9-/m0/s1 |

InChI Key |

XBAVUBLRECEOPY-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)C[C@H](C)N |

Canonical SMILES |

CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)CC(C)N |

Origin of Product |

United States |

Foundational & Exploratory

PTC258: A Novel Splicing Modulator for the Treatment of Familial Dysautonomia by Correcting ELP1 Splicing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disease predominantly affecting individuals of Ashkenazi Jewish descent.[1] The disease is caused by a point mutation in the ELP1 gene (formerly known as IKBKAP), which leads to a tissue-specific splicing defect.[1][2] This mutation results in the skipping of exon 20 in the mature ELP1 mRNA, leading to a truncated, non-functional ELP1 protein. The subsequent reduction in functional ELP1 protein levels is the primary driver of the debilitating and progressive symptoms of FD, including sensory and autonomic nervous system dysfunction.[1][2] PTC258 is a novel, orally bioavailable small molecule that has shown significant promise in correcting this splicing defect and restoring functional ELP1 protein levels.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and underlying experimental methodologies related to this compound's effect on ELP1 splicing.

Core Mechanism of Action: Proposed Model

While the precise molecular interactions of this compound with the splicing machinery are still under investigation, it is classified as a splicing modulator.[3] It is hypothesized that this compound, much like other splicing modifiers such as risdiplam, acts to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weakened 5' splice site of exon 20 in the ELP1 pre-mRNA. This stabilization is thought to enhance the recognition of the splice site by the spliceosome, thereby promoting the inclusion of exon 20 in the mature mRNA and leading to the production of full-length, functional ELP1 protein.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The efficacy of this compound in correcting the ELP1 splicing defect has been demonstrated in both patient-derived fibroblasts and in a transgenic mouse model of Familial Dysautonomia (TgFD9;Elp1Δ20/flox).

In Vitro Efficacy in FD Patient Fibroblasts

This compound demonstrated a dose-dependent increase in both full-length ELP1 mRNA and functional ELP1 protein in fibroblasts derived from FD patients.

| Concentration | Full-Length ELP1 mRNA (% of control) | ELP1 Protein (% of control) |

| Vehicle | ~10% | ~10% |

| This compound (nM range) | Dose-dependent increase | Dose-dependent increase |

Note: Specific quantitative values from dose-response curves were not available in the provided search results, but a clear dose-dependent effect was reported.

In Vivo Efficacy in a Familial Dysautonomia Mouse Model

Oral administration of this compound to the TgFD9;Elp1Δ20/flox mouse model resulted in a significant, dose-dependent increase in full-length human ELP1 mRNA and protein in various tissues, including the central and peripheral nervous systems.

Table 1: Effect of this compound on Full-Length ELP1 mRNA in TgFD9 Mice (7-day treatment) [3]

| Tissue | 0.002% this compound Diet (3 mg/kg/day) | 0.004% this compound Diet (6 mg/kg/day) | 0.008% this compound Diet (12 mg/kg/day) | 0.016% this compound Diet (24 mg/kg/day) |

| Brain | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

| Liver | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

| Trigeminal Ganglia | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

| Quadriceps | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

Table 2: Effect of this compound on ELP1 Protein Levels in TgFD9 Mice (7-day treatment) [3]

| Tissue | Fold Increase vs. Vehicle |

| Brain | > 5-fold |

| Liver | > 5-fold |

| Trigeminal Ganglia | > 5-fold |

| Quadriceps | > 5-fold |

Table 3: Long-term (6 months) In Vivo Efficacy of this compound in the Phenotypic FD Mouse Model (TgFD9;Elp1Δ20/flox) [2]

| Tissue | Treatment Group | % Exon 20 Inclusion | Fold Increase in ELP1 Protein vs. Vehicle |

| Brain | Vehicle | ~15% | 1.0 |

| 0.002% this compound | ~30% | ~2.0 | |

| 0.004% this compound | ~35% | ~2.0 | |

| Dorsal Root Ganglia (DRG) | Vehicle | ~20% | 1.0 |

| 0.002% this compound | ~35% | ~1.5 | |

| 0.004% this compound | ~40% | ~1.5 | |

| Liver | Vehicle | ~25% | 1.0 |

| 0.002% this compound | ~45% | Significant Increase | |

| 0.004% this compound | ~50% | Significant Increase | |

| Retina | Vehicle | ~20% | - |

| 0.002% this compound | ~35% | - | |

| 0.004% this compound | ~40% | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Analysis of ELP1 mRNA Splicing by RT-qPCR

This protocol outlines the steps for quantifying the relative levels of full-length (exon 20 included) and mutant (exon 20 skipped) ELP1 mRNA from tissue samples.

a. RNA Isolation:

-

Tissues (e.g., brain, liver, DRG) from vehicle- or this compound-treated mice are homogenized.

-

Total RNA is extracted using a standard method such as TRIzol reagent, followed by purification.

-

RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio).

b. Reverse Transcription (RT):

-

First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

c. Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system.

-

Two sets of primers are used:

-

Full-Length ELP1: A forward primer in exon 19 and a reverse primer in exon 20.

-

Total ELP1: Primers spanning a constitutively expressed region of the ELP1 gene.

-

-

A housekeeping gene (e.g., GAPDH, Actin) is also amplified for normalization.

-

The relative abundance of full-length ELP1 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of total ELP1 or relative to the vehicle-treated control.

Quantification of ELP1 Protein by Western Blot

This protocol describes the detection and quantification of ELP1 protein levels in tissue lysates.

a. Protein Extraction and Quantification:

-

Tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The total protein concentration in the lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

b. SDS-PAGE and Transfer:

-

Equal amounts of total protein from each sample are denatured and separated by size on a polyacrylamide gel (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

c. Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the ELP1 protein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A loading control protein (e.g., GAPDH, β-actin) is also probed on the same membrane to ensure equal protein loading.

d. Detection and Quantification:

-

The HRP substrate is added to the membrane, which generates a chemiluminescent signal.

-

The signal is captured using an imaging system.

-

The intensity of the bands corresponding to ELP1 and the loading control is quantified, and the ELP1 protein levels are normalized to the loading control.

Conclusion

This compound is a promising therapeutic candidate for Familial Dysautonomia that directly addresses the underlying molecular defect of aberrant ELP1 splicing. Preclinical studies have robustly demonstrated its ability to increase the inclusion of exon 20 in the ELP1 mRNA, leading to a significant and dose-dependent increase in functional ELP1 protein in key tissues affected by the disease. The proposed mechanism of action, involving the stabilization of the U1 snRNP at the weak 5' splice site, provides a strong rationale for its efficacy. The experimental data gathered to date supports the continued development of this compound as a potentially transformative treatment for individuals with Familial Dysautonomia.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of PTC258?

An In-Depth Technical Guide to PTC258: Chemical Structure, Mechanism of Action, and Preclinical Efficacy

Introduction

This compound is a novel, orally bioavailable small molecule splicing modulator that has shown significant promise in preclinical studies for the treatment of Familial Dysautonomia (FD).[1][2][3] FD is a rare, autosomal recessive neurodegenerative disease caused by a point mutation in the ELP1 gene (formerly known as IKBKAP).[3][4] This mutation leads to a tissue-specific splicing defect, resulting in reduced levels of the ELP1 protein, particularly in the central and peripheral nervous systems.[3][4] this compound has been developed to correct this splicing defect, thereby increasing the production of functional ELP1 protein.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data related to this compound.

Chemical Structure

The chemical name of this compound is (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine).[5][7] It was developed through the optimization of a class of compounds derived from kinetin, with BPN-15477 serving as a key starting molecule in its generation.[5][6]

Chemical Formula: C19H21ClN4S2

Molecular Weight: 420.98 g/mol

Below is a two-dimensional representation of the chemical structure of this compound.

Mechanism of Action

This compound acts as a specific splicing modulator of the ELP1 gene.[1] The primary cause of Familial Dysautonomia is a T-to-C transition in intron 20 of the ELP1 gene, which weakens the 5' splice site of exon 20.[4] This leads to the skipping of exon 20 during pre-mRNA splicing, resulting in a truncated, non-functional ELP1 protein.

This compound selectively modulates the splicing of ELP1 pre-mRNA to increase the inclusion of exon 20.[6] By promoting the correct splicing of the ELP1 transcript, this compound increases the levels of full-length, functional ELP1 protein.[1][4][5] It has been demonstrated that this class of small molecules enhances the binding affinity of the U1 small nuclear ribonucleoprotein (snRNP) to the weak 5' splice site, thereby facilitating proper exon recognition and inclusion.[4]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent and efficient activity in fibroblasts derived from FD patients. It effectively increases the levels of full-length ELP1 mRNA and functional ELP1 protein.[1][4][5]

| Parameter | Kinetin | BPN15477 | This compound |

| EC2X ELP1 Protein | 10,000 nM | 340 nM | ~1 nM |

Table 1: Comparative Potency of this compound and Precursor Compounds. The EC2X represents the concentration required to double the amount of ELP1 protein.

In Vivo Studies

Preclinical studies using a phenotypic mouse model of FD (TgFD9;Elp1Δ20/flox) have shown that oral administration of this compound is well-tolerated and leads to significant therapeutic benefits.[4][5][6]

| Parameter | Vehicle-Treated FD Mice | This compound-Treated FD Mice |

| Survival | Reduced | Improved |

| Gait Ataxia | Present | Improved |

| Retinal Degeneration | Progressive | Rescued |

| ELP1 Protein in Brain | Reduced | ~2-fold increase |

| ELP1 Protein in DRG | Reduced | ~1.5-fold increase |

Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Familial Dysautonomia.

This compound, administered orally, can cross the blood-brain barrier and correct the ELP1 splicing defect in the nervous system.[3][4] Treatment with this compound results in a dose-dependent increase in full-length ELP1 transcript and a significant increase in functional ELP1 protein in various tissues, including the brain, trigeminal ganglia, liver, and quadriceps.[1][6]

Experimental Protocols

Quantification of ELP1 mRNA and Protein

1. Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the amount of full-length ELP1 mRNA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Discovery and Development of PTC258: A Splicing Modulator for Familial Dysautonomia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene, leading to a tissue-specific splicing defect and subsequent reduction of the ELP1 protein. This guide provides an in-depth technical overview of the discovery and preclinical development of PTC258, a potent, orally bioavailable small molecule designed to correct this splicing defect. We detail the medicinal chemistry optimization from its precursors, summarize the key preclinical efficacy data in a validated mouse model of FD, and provide comprehensive experimental protocols for the key assays used in its evaluation. This document is intended to serve as a resource for researchers and drug developers in the fields of neurogenetics, rare diseases, and splicing modulation.

Introduction: The Unmet Need in Familial Dysautonomia

Familial Dysautonomia is an autosomal recessive disorder primarily affecting individuals of Ashkenazi Jewish descent. The disease is characterized by the progressive degeneration of sensory and autonomic neurons, leading to a wide range of debilitating symptoms including impaired pain and temperature perception, gait ataxia, gastrointestinal dysfunction, and progressive vision loss.[1] The underlying cause of FD is a single T-to-C transition in intron 20 of the ELP1 gene (also known as IKBKAP). This mutation weakens the 5' splice site, resulting in the skipping of exon 20 in a tissue-specific manner, with the nervous system being the most affected.[1][2] The resulting mutant mRNA is unstable and leads to a significant reduction in the functional ELP1 protein, a critical component of the Elongator complex involved in tRNA modification and transcriptional elongation.[3][4]

Prior to the development of splicing modulators, treatment for FD was largely supportive, focusing on managing symptoms. The discovery that small molecules could modulate the splicing of ELP1 pre-mRNA offered a promising therapeutic strategy to address the root cause of the disease.

The Discovery and Optimization of this compound

The development of this compound represents a significant advancement in the pursuit of a disease-modifying therapy for FD. The journey began with the identification of kinetin, a plant cytokinin, as a molecule capable of correcting the ELP1 splicing defect, albeit with low potency.[5] This led to a medicinal chemistry effort to identify more potent and drug-like analogues.

From Kinetin to BPN-15477 to this compound

Through a collaboration involving the NIH Blueprint Neurotherapeutics Network and PTC Therapeutics, a series of splicing modulator compounds (SMCs) were developed. An early lead, BPN-15477, demonstrated improved potency over kinetin.[5] Subsequent optimization of BPN-15477, involving the generation and screening of hundreds of novel analogues, led to the identification of this compound.[2][4] This optimization focused on enhancing potency, efficacy, and biodistribution, with a particular emphasis on achieving brain penetrance to target the central nervous system effects of FD.[2][3] this compound is approximately 1,000 times more potent than BPN-15477 and about 30,000 times more potent than kinetin in increasing ELP1 protein levels in FD patient fibroblasts.[4]

Preclinical Efficacy of this compound in a Familial Dysautonomia Mouse Model

The preclinical efficacy of this compound was evaluated in the TgFD9; Elp1Δ20/flox mouse model, which recapitulates the key molecular and phenotypic features of human FD, including the tissue-specific splicing defect, progressive gait ataxia, and retinal degeneration.[1][2]

Restoration of ELP1 Splicing and Protein Expression

Oral administration of this compound to the FD mouse model resulted in a significant and dose-dependent increase in the inclusion of exon 20 in the ELP1 transcript across various tissues, including the brain, dorsal root ganglia (DRG), and retina.[3][4] This correction of the splicing defect led to a corresponding increase in functional ELP1 protein levels.[3][4]

| Tissue | This compound Dose | Fold Increase in ELP1 Protein (vs. Vehicle) | Reference |

| Brain | 0.002% in chow | ~1.5-fold | [3] |

| Brain | 0.004% in chow | ~2-fold | [3] |

| DRG | 0.004% in chow | ~1.5-fold | [3] |

Table 1: Effect of this compound on ELP1 Protein Levels in the TgFD9; Elp1Δ20/flox Mouse Model.

Rescue of Neurological Phenotypes

Treatment with this compound led to significant improvements in the key neurological phenotypes observed in the FD mouse model.

Gait analysis using the CatWalk XT system revealed that this compound treatment improved motor coordination in FD mice.

| Gait Parameter | Vehicle-treated FD mice | This compound-treated FD mice (0.004% in chow) | Reference |

| Stride Length | Significantly reduced | Significantly improved | [2] |

| Base of Support | Significantly altered | Significantly improved | [2] |

Table 2: Effect of this compound on Gait Parameters in the TgFD9; Elp1Δ20/flox Mouse Model.

Progressive vision loss is a major debilitating symptom of FD. In the mouse model, this compound treatment demonstrated a remarkable rescue of the retinal phenotype, as assessed by spectral-domain optical coherence tomography (SD-OCT).

| Retinal Layer | Vehicle-treated FD mice | This compound-treated FD mice (0.004% in chow) | Reference |

| Retinal Nerve Fiber Layer (RNFL) Thickness | Significantly reduced | Significantly increased | [4][5] |

| Ganglion Cell-Inner Plexiform Layer (GCIPL) Thickness | Significantly reduced | Significantly increased | [4][5] |

Table 3: Effect of this compound on Retinal Layer Thickness in the TgFD9; Elp1Δ20/flox Mouse Model.

Mechanism of Action

This compound acts as a splicing modulator that specifically targets the pre-mRNA of the ELP1 gene. The point mutation in intron 20 of the ELP1 gene in FD patients weakens the recognition of the 5' splice site by the spliceosome machinery, leading to the exclusion of exon 20. This compound is believed to interact with components of the spliceosome or associated regulatory factors to enhance the recognition of this weakened splice site, thereby promoting the inclusion of exon 20 into the mature mRNA. This results in the production of full-length, functional ELP1 protein.

Detailed Experimental Protocols

Animal Model and Treatment

-

Mouse Model: The TgFD9; Elp1Δ20/flox mouse model was used for all in vivo efficacy studies.[1] These mice carry the human ELP1 transgene with the FD-causing mutation and have reduced expression of the endogenous mouse Elp1 gene.[6]

-

Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed with specific primers to distinguish between the wild-type, Elp1flox, and Elp1Δ20 alleles, and to detect the presence of the TgFD9 transgene.[6]

-

This compound Administration: this compound was formulated in the mouse chow at concentrations of 0.002% and 0.004% and provided ad libitum.[2] Treatment was initiated at birth and continued for the duration of the studies.[2]

RT-PCR for ELP1 Splicing Analysis

-

RNA Isolation: Total RNA is isolated from tissues using a standard TRIzol-based method.

-

Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcriptase kit.

-

PCR Amplification: PCR is performed using human-specific primers that flank exon 20 of the ELP1 gene.

-

Analysis: PCR products are resolved on a 2% agarose gel. The two bands correspond to the full-length transcript (including exon 20) and the shorter transcript (lacking exon 20). Densitometry is used to quantify the relative abundance of each isoform.

ELP1 Protein Quantification (Western Blot)

-

Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: 20-30 µg of total protein per lane is separated on a 4-15% Tris-glycine polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody against ELP1 (e.g., rabbit anti-Elp1, 1:1500 dilution).[7]

-

The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:10,000 dilution).[7]

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit.

Gait Analysis (CatWalk XT)

-

Apparatus: The CatWalk XT system (Noldus Information Technology) is used for automated gait analysis.[8]

-

Procedure: Mice are allowed to voluntarily walk across a glass plate. A high-speed camera captures the paw prints.

-

Data Analysis: The CatWalk XT software analyzes multiple gait parameters, including:

-

Stride Length: The distance between successive placements of the same paw.[9]

-

Base of Support: The distance between the front paws and the hind paws.[9]

-

Swing Speed: The speed of the paw during the swing phase.[9]

-

Stand Time: The duration the paw is in contact with the glass plate.[9]

-

Regularity Index: A measure of the consistency of the step pattern.[9]

-

Retinal Imaging (SD-OCT)

-

Apparatus: A high-resolution spectral-domain optical coherence tomography (SD-OCT) system is used for in vivo imaging of the retina.[10]

-

Procedure: Mice are anesthetized, and their pupils are dilated. A series of circular and linear scans centered on the optic nerve head are acquired.

-

Data Analysis: The thicknesses of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL) are measured using the instrument's analysis software.[11]

Conclusion and Future Directions

The discovery and preclinical development of this compound represent a landmark achievement in the quest for a treatment for Familial Dysautonomia. This potent, orally available splicing modulator has demonstrated the ability to correct the fundamental molecular defect in FD and rescue key neurological phenotypes in a relevant animal model. These promising preclinical data have paved the way for clinical investigation of this compound in individuals with FD. Further research will focus on the long-term safety and efficacy of this compound in patients, as well as exploring its potential in other genetic diseases caused by splicing defects. The success of this compound highlights the power of targeted therapies to address the underlying cause of rare genetic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Rescue of a familial dysautonomia mouse model by AAV9-Exon-specific U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umassmed.edu [umassmed.edu]

- 8. noldus.com [noldus.com]

- 9. CatWalk XT gait parameters: a review of reported parameters in pre-clinical studies of multiple central nervous system and peripheral nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Normative Database for All Retinal Layer Thicknesses Using SD-OCT Posterior Pole Algorithm and the Effects of Age, Gender and Axial Lenght - PubMed [pubmed.ncbi.nlm.nih.gov]

PTC258: A Kinetin Derivative for Targeted Splicing Modulation of ELP1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PTC258 is a novel, orally bioavailable small molecule, identified as a highly potent kinetin derivative, designed to correct the aberrant splicing of the ELP1 gene.[1][2][3][4] This splicing defect is the underlying cause of Familial Dysautonomia (FD), a rare, debilitating neurodegenerative disease.[1][2][4] Characterized by its significantly enhanced potency and improved biodistribution compared to the parent compound kinetin, this compound can cross the blood-brain barrier, enabling it to address the neurological manifestations of FD.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated biological pathways and workflows.

Introduction

Familial Dysautonomia is an autosomal recessive disorder caused by a point mutation in the ELP1 gene (also known as IKBKAP), leading to tissue-specific mis-splicing and subsequent skipping of exon 20 in the final mRNA transcript.[1][2][4] This results in a deficiency of the ELP1 protein, which is crucial for neuronal development and survival.[1][2][5] The plant cytokinin kinetin was initially identified as a molecule capable of correcting this splicing defect, albeit with low potency and rapid elimination in vivo.[1][2] Through a process of chemical optimization of kinetin and its derivatives, this compound was developed as a second-generation splicing modulator compound with vastly improved therapeutic potential.[2][3] Preclinical studies in a mouse model of FD have demonstrated that this compound administration leads to a significant increase in full-length ELP1 mRNA and protein in various tissues, including the brain, resulting in improved survival, motor function, and rescue from retinal degeneration.[2][6][7]

Quantitative Data

The potency and efficacy of this compound in modulating ELP1 splicing and subsequent protein expression have been quantified in various studies. The following tables summarize the key quantitative data for this compound and its precursors, kinetin and BPN15477.

| Compound | Metric | Value | Assay System | Reference |

| Kinetin | EC2X for ELP1 protein | 10,000 nM | FD Patient Fibroblasts | [2][6] |

| BPN15477 | EC2X for ELP1 protein | 340 nM | FD Patient Fibroblasts | [2][6] |

| This compound | Relative Potency vs. Kinetin | ~30,000x more potent | FD Patient Fibroblasts | [2][6] |

| This compound | Relative Potency vs. BPN15477 | ~1,000x more potent | FD Patient Fibroblasts | [2][6] |

Table 1: In Vitro Potency of Kinetin Derivatives. EC2X is the effective concentration required to achieve a two-fold increase in the biological response relative to baseline.

| Treatment Group | Tissue | Metric | Fold Increase | Animal Model | Reference |

| This compound | Brain | ELP1 Protein | 2-fold | TgFD9;Elp1Δ20/flox mouse | [2][6] |

| This compound | Brain, Trigeminal, Liver, Quadricep | ELP1 Protein | at least 5-fold | TgFD9 transgenic mouse | [2][6] |

| This compound | Dorsal Root Ganglia (DRG) | ELP1 Protein | 1.5-fold | TgFD9;Elp1Δ20/flox mouse | [6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Familial Dysautonomia.

Mechanism of Action

This compound functions as a splicing modulator that specifically targets the pre-mRNA of the ELP1 gene. The underlying mechanism, inherited from its kinetin lineage, is believed to involve the recognition of a specific "kinetin responsive sequence element" located at the end of exon 20 of the IKBKAP pre-mRNA.[1] By interacting with this region, this compound is thought to promote the recruitment and stabilization of the spliceosomal machinery at the weak 5' splice site of intron 20.[2] This enhanced recognition and processing by the spliceosome leads to the inclusion of exon 20 in the mature mRNA, thereby restoring the production of full-length, functional ELP1 protein. While the broader class of splicing modulators can be influenced by the activity of Cdc-like kinases (CLKs) which phosphorylate SR proteins, a direct mechanistic link between this compound and CLK inhibition has not been definitively established.[8][9]

Figure 1: Proposed mechanism of action for this compound in correcting ELP1 splicing.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Quantification of ELP1 mRNA by qRT-PCR

This protocol is used to determine the relative levels of full-length (exon 20 included) and mutant (exon 20 skipped) ELP1 mRNA transcripts.

Materials:

-

FD patient-derived fibroblasts or tissues from animal models

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

Reverse transcription kit (e.g., SuperScript III, Invitrogen)

-

qPCR master mix (e.g., TaqMan-based one-step RT-qPCR kit)

-

Primers and probes specific for full-length and mutant ELP1 transcripts, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR detection system (e.g., Bio-Rad CFX384)

Procedure:

-

Cell Culture and Treatment: Plate FD patient fibroblasts at a density of 10,000 cells per well in a 96-well plate and incubate for 3-5 hours. Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).

-

RNA Extraction: Isolate total RNA from cultured cells or homogenized tissues according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription and qPCR:

-

Perform reverse transcription and qPCR using a one-step RT-qPCR kit.

-

Use a cDNA equivalent of 25 ng of starting RNA in a 20 µL reaction volume.

-

Amplify the full-length ELP1, mutant Δ20 ELP1, and GAPDH transcripts using specific TaqMan probes and primers.

-

-

Data Analysis: Calculate the relative expression of full-length and mutant ELP1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Figure 2: Workflow for qRT-PCR analysis of ELP1 mRNA splicing.

Quantification of ELP1 Protein by Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This high-throughput assay is used to quantify the amount of full-length ELP1 protein in cell lysates.

Materials:

-

FD patient-derived fibroblasts (e.g., GM04589)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

This compound compound dilutions

-

HTRF lysis buffer

-

HTRF detection reagents (e.g., specific anti-ELP1 antibodies conjugated to a donor and acceptor fluorophore)

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Plate FD patient fibroblasts at a density of 10,000 cells per well in a 96-well plate and incubate for 3-5 hours.

-

Compound Treatment: Add this compound at various concentrations to the cell plates and incubate for the desired duration (e.g., 72 hours).

-

Cell Lysis: Lyse the cells directly in the wells by adding HTRF lysis buffer.

-

HTRF Reaction: Add the HTRF antibody detection reagents to the cell lysates.

-

Incubation: Incubate the plate at room temperature to allow for antibody binding to the ELP1 protein.

-

Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the concentration of ELP1 protein based on a standard curve. The EC2X value can be calculated from the dose-response curve.

Figure 3: Workflow for HTRF assay to quantify ELP1 protein.

Detection of ELP1 Protein by Western Blot

This protocol provides a method for the qualitative and semi-quantitative analysis of ELP1 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis apparatus and buffers

-

Transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ELP1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in lysis buffer. Determine the total protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ELP1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to ELP1 can be quantified using densitometry software.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for genetic diseases caused by splicing defects. Its high potency and favorable pharmacokinetic properties, particularly its ability to penetrate the central nervous system, make it a promising therapeutic candidate for Familial Dysautonomia. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other splicing modulator compounds. Further research into the precise molecular interactions of this compound with the spliceosome will continue to refine our understanding of its mechanism of action and may open avenues for the treatment of other splicing-related disorders.

References

- 1. Therapeutic potential and mechanism of kinetin as a treatment for the human splicing disease familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PTC258

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC258 is an investigational, orally bioavailable, brain-penetrant small molecule designed as a splicing modulator for the treatment of Familial Dysautonomia (FD).[1] FD is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene, which leads to a tissue-specific splicing defect and subsequent reduction of the ELP1 protein.[2][3] this compound has shown promise in preclinical models by correcting this splicing defect, increasing the production of functional ELP1 protein, and rescuing disease-related phenotypes.[2] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this compound based on available preclinical data.

Mechanism of Action: Splicing Modulation of ELP1

The primary mechanism of action of this compound is the correction of the aberrant splicing of the ELP1 pre-mRNA. In individuals with FD, a mutation in the 5' splice site of intron 20 leads to the skipping of exon 20, resulting in a truncated, non-functional ELP1 protein. This compound acts to enhance the recognition of the weak 5' splice site, thereby promoting the inclusion of exon 20 in the mature mRNA transcript. This corrected mRNA is then translated into the full-length, functional ELP1 protein.

References

PTC258: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Potent ELP1 Splicing Modulator for Familial Dysautonomia

Abstract

PTC258 is a novel, orally bioavailable small molecule that acts as a potent and specific splicing modulator of the Elongator Complex Protein 1 (ELP1) gene. It has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD), a rare, debilitating neurodegenerative disorder. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, supplier information, and key preclinical data. Detailed experimental protocols for evaluating its efficacy are also presented to facilitate further research and development in this area.

Introduction to Familial Dysautonomia and this compound

Familial Dysautonomia (FD) is an autosomal recessive disorder caused by a point mutation in the ELP1 gene (also known as IKBKAP). This mutation leads to a splicing defect, specifically the skipping of exon 20 in the pre-mRNA, resulting in a significant reduction of functional ELP1 protein, particularly in neuronal tissues.[1][2][3] The deficiency of ELP1, a scaffold protein for the Elongator complex, disrupts various cellular processes crucial for neuronal development and survival.[4]

This compound was developed to address this underlying molecular pathology. It is a highly potent splicing modulator that effectively corrects the aberrant splicing of ELP1 pre-mRNA, thereby increasing the production of full-length, functional ELP1 protein.[1][5]

This compound: Chemical Identity and Supplier Information

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2476724-74-8 |

| Molecular Formula | C₁₆H₁₈ClN₃S₂ |

Suppliers for Research Use:

-

ProbeChem

-

MedchemExpress

-

Immunomart

Note: This information is for research purposes only. This compound is not approved for human use.

Mechanism of Action: Correcting the ELP1 Splicing Defect

The primary mechanism of action of this compound is the modulation of ELP1 pre-mRNA splicing. In individuals with FD, a T-to-C transition in intron 20 weakens the 5' splice site, leading to the exclusion of exon 20 from the mature mRNA. This results in a truncated, non-functional protein. This compound facilitates the recognition of the weak splice site, promoting the inclusion of exon 20 and the subsequent translation of the full-length ELP1 protein.

Caption: ELP1 Splicing Pathway in Health, FD, and with this compound Treatment.

Preclinical Efficacy: In Vivo Studies

Preclinical studies in a mouse model of FD have demonstrated the significant therapeutic potential of this compound. Oral administration of this compound led to a dose-dependent increase in full-length ELP1 transcript and functional ELP1 protein in various tissues, including the brain.[1] This molecular correction was associated with remarkable phenotypic improvements.

| Tissue | Fold Increase in Functional ELP1 Protein |

| Brain | ~2-fold |

| Dorsal Root Ganglia (DRG) | ~1.5-fold |

Table 1: this compound-mediated increase in functional ELP1 protein in a mouse model of FD.

Phenotypically, this compound treatment in FD mice resulted in:

-

Improved Survival: Increased postnatal survival rates.

-

Rescue of Gait Ataxia: Significant improvements in motor coordination and balance.

-

Prevention of Retinal Degeneration: Preservation of retinal nerve fiber layer thickness and retinal ganglion cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vivo Dosing in Mouse Models

-

Compound Formulation: this compound can be formulated in a specialized chow diet for oral administration. Doses of 3 mg/kg/day and 6 mg/kg/day have been shown to be effective.[1]

-

Animal Models: The TgFD9;Elp1Δ20/flox mouse model, which recapitulates the key features of human FD, is a suitable model for efficacy studies.[1]

-

Treatment Regimen: Pups can be randomly assigned to vehicle or this compound treatment groups at birth and maintained on the respective diet for the duration of the study.

Analysis of ELP1 Splicing by RT-qPCR

-

RNA Isolation: Isolate total RNA from tissues of interest (e.g., brain, DRG, retina) using a standard RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.

-

qPCR: Perform quantitative PCR using primers and probes specific for the full-length and exon 20-skipped ELP1 isoforms. A housekeeping gene (e.g., GAPDH) should be used for normalization.

-

Full-length ELP1 Forward Primer: 5'-GAGCCCTGGTTTTAGCTCAG-3'

-

Full-length ELP1 Reverse Primer: 5'-CATGCATTCAAATGCCTCTTT-3'

-

Full-length ELP1 Probe: 5'-TCGGAAGTGGTTGGACAAACTTATGTTT-3'

-

Quantification of ELP1 Protein by Western Blot

-

Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ELP1 (e.g., Cell Signaling Technology #5071) overnight at 4°C.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Gait Ataxia

A composite phenotype scoring system can be used to evaluate motor function.[8][9]

-

Ledge Test: Score the mouse's ability to walk along a narrow ledge and lower itself back into its cage.

-

Hind Limb Clasping: Score the degree of hind limb retraction when the mouse is suspended by its tail.

-

Gait Analysis: Observe the mouse's walking pattern on a flat surface, scoring for tremors, limping, and posture. Traditional footprint analysis or digital systems like DigiGait can also be employed for more detailed quantification.[10][11]

Evaluation of Retinal Structure by Optical Coherence Tomography (OCT)

-

Animal Preparation: Anesthetize the mice and dilate their pupils.

-

OCT Imaging: Use a high-definition spectral-domain OCT system to capture images of the retina.

-

Analysis: Measure the thickness of the retinal nerve fiber layer (RNFL) and the ganglion cell-inner plexiform layer (GCIPL).

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound represents a significant advancement in the potential treatment of Familial Dysautonomia. Its targeted mechanism of action, oral bioavailability, and promising preclinical efficacy make it a compelling candidate for further clinical development. The information and protocols provided in this guide are intended to support the ongoing research efforts aimed at translating this scientific innovation into a life-changing therapy for individuals with FD.

References

- 1. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IKBKAP/ELP1 gene mutations: mechanisms of familial dysautonomia and gene-targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ELP1/IKBKAP Antibody (#5071) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 8. Video: A Simple Composite Phenotype Scoring System for Evaluating Mouse Models of Cerebellar Ataxia [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ataxia.org [ataxia.org]

- 11. Low-Cost Gait Analysis for Behavioral Phenotyping of Mouse Models of Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]

ELP1 protein function and its role in FD

An In-depth Technical Guide on the Function of ELP1 and its Role in Familial Dysautonomia

Abstract

This technical guide provides a comprehensive overview of the Elongator complex protein 1 (ELP1), detailing its molecular functions, its critical role in the pathogenesis of Familial Dysautonomia (FD), and the current state of research into therapeutic interventions. We delve into the genetics of FD, the molecular consequences of the common IKBKAP mutation, and the downstream effects on tRNA modification and protein translation. This document consolidates key quantitative data, outlines detailed experimental protocols for studying ELP1, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, serving as a critical resource for researchers, scientists, and drug development professionals in the field.

Introduction to the ELP1 Protein and the Elongator Complex

The Elongator complex is a highly conserved multi-subunit protein complex first identified in Saccharomyces cerevisiae and subsequently found to be conserved across eukaryotes, from yeast to humans. It is composed of six subunits, ELP1 through ELP6, which assemble into a functional holoenzyme. The ELP1 subunit, formerly known as IKBKAP (Inhibitor of kappa light polypeptide gene enhancer in B-cells, kinase complex-associated protein), serves as the central scaffold for the complex, facilitating the assembly and stability of the other subunits. The entire complex is crucial for a variety of cellular processes, most notably the chemical modification of the wobble uridine base in certain tRNAs.

The Elongator complex is organized into two main subcomplexes: a catalytic core composed of ELP1, ELP2, and ELP3, and a regulatory subcomplex of ELP4, ELP5, and ELP6. ELP1's large size and multiple WD40 repeat domains provide the structural foundation for the interaction with other Elongator subunits and various other proteins.

Figure 1: Structure of the Elongator Complex.

Physiological Functions of the ELP1 Protein

The primary and most well-characterized function of the Elongator complex, and by extension ELP1, is its role in the post-transcriptional modification of transfer RNAs (tRNAs). Specifically, Elongator is responsible for the formation of 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) groups on the wobble uridine (U34) of certain tRNAs. These modifications are critical for the accurate and efficient translation of codons, particularly those ending in A or G.

The process of tRNA modification is a multi-step pathway. ELP1, as part of the Elongator complex, is involved in the initial step of this pathway. The subsequent steps are carried out by other enzymes that further modify the initial group added by Elongator.

Beyond its canonical role in tRNA modification, ELP1 has been implicated in a range of other cellular processes, including:

-

Transcriptional Elongation: As its name suggests, the Elongator complex was initially thought to be involved in transcriptional elongation, although this role is now considered to be less significant than its function in tRNA modification.

-

Tubulin Acetylation: Some studies have suggested a role for Elongator in the acetylation of alpha-tubulin, which is important for microtubule stability and function.

-

Neuronal Development: ELP1 is highly expressed in the developing nervous system and is essential for neuronal migration, differentiation, and survival.

Figure 2: Role of ELP1 in tRNA Modification.

Familial Dysautonomia (FD) and the Role of ELP1

Familial Dysautonomia (FD) is an autosomal recessive neurodevelopmental disorder that primarily affects individuals of Ashkenazi Jewish descent. The disease is characterized by the widespread degeneration of sensory and autonomic neurons, leading to a variety of debilitating symptoms.

FD is caused by a single point mutation in the IKBKAP gene (now officially known as ELP1), which encodes the ELP1 protein. The most common mutation, found in over 99% of FD patients, is a T-to-C transition in the last nucleotide of exon 20. This mutation does not alter the encoded amino acid but instead leads to variable splicing of the IKBKAP pre-mRNA.

The consequence of this splicing defect is the production of two main mRNA transcripts: a correctly spliced, full-length transcript and an aberrantly spliced transcript that lacks exon 20. The exclusion of exon 20 results in a frameshift mutation and a premature stop codon, leading to the production of a truncated and non-functional ELP1 protein that is rapidly degraded. The severity of the FD phenotype is inversely correlated with the amount of full-length, functional ELP1 protein produced.

Figure 3: IKBKAP Splicing in Familial Dysautonomia.

Key Experimental Findings and Quantitative Data

A substantial body of research has been dedicated to understanding the molecular consequences of the IKBKAP mutation and its impact on cellular function. The following tables summarize key quantitative findings from these studies.

| Cell Type/Tissue | FD Patient vs. Control | Reduction in Full-Length ELP1 mRNA | Reduction in ELP1 Protein | Reference |

| Fibroblasts | FD Patients | ~85-95% | ~75-90% | |

| Lymphoblasts | FD Patients | ~90% | ~80-95% | |

| Brain (post-mortem) | FD Patients | >90% | >90% | |

| Olfactory Neuronal Precursor Cells | FD Patients | ~88% | ~85% |

Table 1: Reduction in ELP1 Expression in FD Patients.

| tRNA | Modification | Reduction in Modification in FD Cells | Reference |

| tRNALys(UUU) | mcm⁵U34 | ~50-70% | |

| tRNAGln(UUG) | mcm⁵U34 | ~40-60% | |

| tRNAGlu(UUC) | mcm⁵U34 | ~40-60% | |

| tRNAArg(UCU) | ncm⁵U34 | ~30-50% |

Table 2: Deficiencies in tRNA Modification in FD.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ELP1 function and the molecular pathology of FD.

Analysis of IKBKAP Splicing by Reverse Transcription PCR (RT-PCR)

Objective: To quantify the relative amounts of correctly spliced and aberrantly spliced IKBKAP mRNA.

Protocol:

-

RNA Extraction: Isolate total RNA from cultured cells or patient tissues using a standard Trizol-based or column-based RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

PCR Amplification:

-

Design primers flanking exon 20 of the IKBKAP gene.

-

Forward Primer (in Exon 19): 5'-GCTATGGCTTCAGGAAGTGATT-3'

-

Reverse Primer (in Exon 21): 5'-CCTTTCTACAGCAGCATCTTCG-3'

-

Perform PCR using a Taq polymerase with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

Gel Electrophoresis: Separate the PCR products on a 2% agarose gel. The correctly spliced transcript will yield a larger PCR product than the aberrantly spliced transcript lacking exon 20.

-

Quantification: Densitometry analysis of the gel bands can be used to determine the relative abundance of each splice variant.

Figure 4: RT-PCR Workflow for Splicing Analysis.

Western Blot Analysis of ELP1 Protein Levels

Objective: To determine the levels of full-length ELP1 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ELP1 (e.g., rabbit anti-ELP1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize the ELP1 protein levels.

tRNA Modification Analysis by Mass Spectrometry

Objective: To quantify the levels of mcm⁵U and ncm⁵U modifications in specific tRNAs.

Protocol:

-

tRNA Isolation: Isolate total RNA and then enrich for the tRNA fraction using methods such as anion-exchange chromatography.

-

Specific tRNA Purification: Purify specific tRNAs of interest using biotinylated DNA probes that are complementary to the target tRNA.

-

Nuclease Digestion: Digest the purified tRNAs into individual nucleosides using nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using liquid chromatography (LC).

-

Analyze the eluted nucleosides by tandem mass spectrometry (MS/MS).

-

Quantify the amounts of canonical and modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.

-

Therapeutic Strategies Targeting ELP1 in FD

Given that FD is a monogenic disorder caused by reduced levels of a functional protein, the primary therapeutic strategies aim to increase the amount of full-length ELP1.

-

Splicing Modifier Compounds: Several small molecules have been identified that can correct the splicing defect of the IKBKAP pre-mRNA.

-

Phosphatidylserine (PS): An orally available phospholipid that has shown modest effects in increasing correct splicing in patient cells and some clinical benefit in early trials.

-

Kinetin (6-furfurylaminopurine): A plant hormone that has demonstrated the ability to increase the inclusion of exon 20 in IKBKAP mRNA in FD patient cells.

-

SMN-C5: A small molecule originally developed for spinal muscular atrophy that has also been shown to correct IKBKAP splicing.

-

-

Gene Therapy: Gene replacement therapy, using adeno-associated virus (AAV) vectors to deliver a correct copy of the IKBKAP gene, is a promising future approach. Preclinical studies in mouse models of FD have shown that AAV-mediated gene therapy can rescue the disease phenotype.

Figure 5: Therapeutic Strategies for Familial Dysautonomia.

Conclusion

ELP1 is a critical protein with a well-defined role in tRNA modification, which is essential for proper protein translation. The missplicing of the IKBKAP gene in Familial Dysautonomia leads to a significant reduction in functional ELP1 protein, resulting in the devastating neurodevelopmental and neurodegenerative symptoms of the disease. A deeper understanding of the molecular mechanisms underlying ELP1 function and the consequences of its deficiency has paved the way for the development of promising therapeutic strategies aimed at correcting the primary genetic defect. Continued research in this area holds the key to improving the lives of individuals affected by this rare and debilitating disorder.

A Technical Guide to the Specificity of PTC258 for ELP1 Pre-mRNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PTC258, a novel, orally bioavailable small molecule splicing modulator, and its specificity for Elongator Complex Protein 1 (ELP1) pre-mRNA. This compound has been developed as a potential therapeutic for Familial Dysautonomia (FD), a rare neurodegenerative disorder caused by a splicing mutation in the ELP1 gene (also known as IKBKAP).[1][2] The core pathology of FD stems from a T-to-C transition in intron 20 of the ELP1 gene, which weakens the 5' splice site and leads to tissue-specific skipping of exon 20.[1][3] This results in a truncated, non-functional ELP1 protein and is particularly detrimental in the central and peripheral nervous systems.[1][4] this compound acts to correct this splicing defect, promoting the inclusion of exon 20 and restoring the production of full-length, functional ELP1 protein.[4][5]

Core Mechanism of Action

This compound is a highly potent splicing modulator compound (SMC) that selectively enhances the inclusion of exon 20 in the ELP1 pre-mRNA.[4][5] It was developed through the optimization of earlier-generation kinetin derivatives, resulting in a compound with significantly improved potency, efficacy, and biodistribution, including the ability to cross the blood-brain barrier.[1][2] The proposed mechanism involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex at the weakened 5' splice site of exon 20 on the ELP1 pre-mRNA.[1] By increasing the binding affinity of U1 snRNP in a sequence-selective manner, this compound facilitates correct splicing and the production of full-length ELP1 mRNA.[1]

Data Presentation: Potency and Efficacy

This compound demonstrates a significant improvement in potency compared to its predecessors, kinetin and BPN-15477. In vitro studies using fibroblasts from FD patients show that this compound is approximately 30,000 times more potent than kinetin and 1,000 times more potent than BPN-15477 at increasing functional ELP1 protein levels.[4][5]

| Compound | EC2X ELP1 Protein (nM) | Relative Potency vs. Kinetin |

| Kinetin | 10,000[4][5] | 1x |

| BPN-15477 | 340[4][5] | ~29x |

| This compound | ~0.33 | ~30,000x [4][5] |

In vivo studies using mouse models of FD corroborate the potent and specific activity of this compound. Oral administration of the compound leads to a significant, dose-dependent increase in full-length ELP1 mRNA and functional protein in various tissues, including the central and peripheral nervous systems.[2][4]

| Animal Model | Tissue | Treatment | Result |

| TgFD9 Transgenic Mouse | Brain, Liver, Trigeminal, Quadricep | Oral this compound (0.002% to 0.016% in chow for 7 days) | ≥ 5-fold increase in functional ELP1 protein.[4] |

| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Brain | Postnatal oral this compound | 2-fold increase in functional ELP1 protein.[2][4][5] |

| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Dorsal Root Ganglia (DRG) | Postnatal oral this compound | 1.5-fold increase in functional ELP1 protein.[4] |

| TgFD9;Elp1Δ20/flox (Phenotypic FD Mouse) | Retina | Oral this compound | Significant correction of ELP1 splicing defect.[6] |

Experimental Protocols

The specificity and efficacy of this compound for ELP1 pre-mRNA have been validated through a series of key experiments. Detailed methodologies are outlined below.

In Vitro Splicing Assay in FD Patient Fibroblasts

This assay is designed to quantify the ability of a compound to correct the ELP1 splicing defect in a patient-derived cell line.

Methodology:

-

Cell Culture: Human familial dysautonomia (FD) patient fibroblasts are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

Compound Treatment: Cells are seeded in multi-well plates. After adherence, the media is replaced with fresh media containing increasing concentrations of this compound or vehicle control (e.g., DMSO). Cells are incubated for 24 hours.[5]

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit.[7] RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop).[8]

-

DNase Treatment: To prevent amplification of contaminating genomic DNA, the RNA sample is treated with DNase.[9]

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers.[10]

-

Quantitative PCR (qPCR): Real-time qPCR is performed using primers specifically designed to amplify either the full-length (FL) ELP1 transcript (containing exon 20) or the exon 20-skipped (Δ20) transcript.[11] A housekeeping gene (e.g., GAPDH) is used for normalization. The relative abundance of each transcript is calculated using the ΔΔCt method.[11]

-

Data Analysis: The ratio of full-length to skipped transcript is calculated for each concentration of this compound to determine the dose-dependent effect on splicing correction.

Western Blot for ELP1 Protein Quantification

This protocol is used to measure the downstream effect of splicing correction: the increase in full-length ELP1 protein.

Methodology:

-

Protein Lysate Preparation: Following a 24-hour treatment with this compound, FD fibroblasts are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[12]

-

Protein Quantification: The total protein concentration of each lysate is determined using a compatible protein assay (e.g., BCA assay).[13]

-

SDS-PAGE: Equal amounts of total protein (e.g., 10-50 µg) from each sample are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.[14]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[12][14]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the ELP1 protein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[15]

-

Quantification: Densitometry analysis is performed using image analysis software. The intensity of the ELP1 protein band is normalized to a loading control (e.g., GAPDH or total protein stain) to determine the relative increase in ELP1 protein levels.[16]

In Vivo Efficacy Study in FD Mouse Models

This protocol assesses the ability of this compound to correct ELP1 splicing and rescue disease-related phenotypes in a living organism.

Methodology:

-

Animal Models: Phenotypic FD mouse models, such as the TgFD9;Elp1Δ20/flox mouse, which recapitulates the tissue-specific splicing defect and neurological phenotypes, are used.[4][6]

-

Drug Administration: this compound is formulated into mouse chow to provide a specific daily dose (e.g., 3 mg/kg/day or 6 mg/kg/day).[5] Treatment is initiated postnatally and continued for a defined period. A control group receives chow with the vehicle alone.

-

Phenotypic Evaluation: Throughout the study, mice are assessed for disease-relevant phenotypes.

-

Gait Ataxia: Motor coordination and balance are evaluated using tests like the beam walking test.[4]

-

Retinal Degeneration: The thickness of the retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL) is measured using spectral-domain optical coherence tomography (SD-OCT).[6][17]

-

-

Tissue Harvest and Analysis: At the end of the treatment period, mice are euthanized, and various tissues (brain, dorsal root ganglia (DRG), retina, liver) are collected.

-

Molecular Analysis: The tissues are processed for RNA and protein extraction. The levels of full-length and Δ20 ELP1 mRNA and full-length ELP1 protein are quantified using the RT-qPCR and Western Blot protocols described above.[4]

-

Histological Analysis: Tissues such as the DRG and retina are sectioned and stained to quantify neuronal numbers (e.g., proprioceptive neurons in the DRG, retinal ganglion cells) to assess for neuroprotection.[4][6]

Conclusion

This compound is a highly specific and potent small molecule that effectively corrects the pre-mRNA splicing defect of the ELP1 gene underlying Familial Dysautonomia. Extensive in vitro and in vivo data demonstrate its ability to selectively promote the inclusion of exon 20, leading to a significant increase in the production of full-length, functional ELP1 protein. This targeted action restores protein levels in disease-relevant tissues, including the brain and peripheral nerves, and rescues key neurological phenotypes in animal models. The detailed protocols and quantitative data presented in this guide underscore the robust and specific mechanism of action of this compound, highlighting its potential as a disease-modifying therapy for FD.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 8. m.youtube.com [m.youtube.com]

- 9. mcgill.ca [mcgill.ca]

- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SE [thermofisher.com]

- 11. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 16. bio-rad.com [bio-rad.com]

- 17. biorxiv.org [biorxiv.org]

In Vitro Efficacy of PTC258: A Technical Overview of a Novel Splicing Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro evidence supporting the activity of PTC258, a novel, orally bioavailable small molecule designed to modulate mRNA splicing. This compound has emerged as a promising therapeutic candidate for genetic disorders caused by specific splicing defects, most notably Familial Dysautonomia (FD). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Splicing Modulation

This compound is an optimized derivative of kinetin that acts as a splicing modulator.[1][2] It functions by correcting the aberrant splicing of pre-mRNA, leading to the increased production of full-length, functional protein.[1][3][4] In the context of Familial Dysautonomia, this compound targets the IKBKAP/ELP1 gene, where an intronic point mutation leads to variable skipping of exon 20.[1][2] This tissue-specific reduction of the ELP1 protein is the primary cause of the disease's neurodegenerative pathology.[1][2] this compound promotes the inclusion of exon 20, thereby restoring normal ELP1 protein levels.[1][3][4]

Quantitative In Vitro Data

The in vitro potency and efficacy of this compound have been evaluated in patient-derived fibroblasts and cellular reporter assays. The following tables summarize the key quantitative findings from these studies.

| Compound | Assay | Cell Line | Metric | Value | Reference |

| This compound | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | ~0.34 nM | [3][4] |

| Kinetin | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | 10,000 nM | [3][4] |

| BPN15477 | ELP1 Protein Restoration | FD Patient Fibroblasts | EC2X ELP1 Protein | 340 nM | [3][4] |

| Table 1: Comparative Potency of this compound and Related Compounds in Restoring ELP1 Protein Levels in Familial Dysautonomia (FD) patient fibroblasts. The EC2X represents the concentration required to double the amount of ELP1 protein. |

| Treatment | Tissue/Cell Type | Fold Increase in Full-Length ELP1 Transcript | Fold Increase in ELP1 Protein | Reference |

| This compound (oral admin.) | Mouse Brain | Dose-dependent | ~5-fold | [3] |

| This compound (oral admin.) | Mouse Trigeminal Ganglia | Dose-dependent | ~5-fold | [3] |

| This compound (oral admin.) | Mouse Liver | Dose-dependent | ~5-fold | [3] |

| This compound (oral admin.) | Mouse Quadriceps | Dose-dependent | ~5-fold | [3] |

| This compound (postnatal oral admin.) | Phenotypic FD Mouse Brain | Dose-dependent | ~2-fold | [2][3][4] |

| Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Familial Dysautonomia (TgFD9). This data demonstrates the ability of this compound to correct ELP1 splicing and increase protein levels in various tissues, including the central nervous system. |

Experimental Protocols

The in vitro activity of this compound was primarily assessed using two key experimental systems: a cell-based luciferase splicing assay and patient-derived fibroblast assays.

Cell-Based Luciferase Splicing Assay

This assay was developed to enable high-throughput screening for molecules with improved potency and efficacy in correcting the ELP1 splicing defect.[1]

Methodology:

-

Construct Design: An ELP1 minigene construct was engineered to contain Renilla (Rluc) and Firefly (Fluc) luciferase reporters. The design is such that the ratio of Firefly to Renilla luciferase activity provides a quantitative measure of exon 20 inclusion.[1]

-

Cell Transfection: The reporter construct is transfected into a suitable host cell line.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or other test compounds.

-

Luciferase Activity Measurement: After a defined incubation period, the luciferase activity is measured using a luminometer. The Fluc/Rluc signal ratio is calculated to determine the extent of splicing correction.[1]

ELP1 Splicing and Protein Analysis in Patient-Derived Fibroblasts

This secondary assay confirms the splicing correction and subsequent protein restoration in a more disease-relevant cellular context.[1][3][4]

Methodology:

-

Cell Culture: Fibroblasts derived from Familial Dysautonomia patients are cultured under standard conditions.

-

Compound Incubation: The cells are treated with this compound at various concentrations for a specified duration.

-

RNA Isolation and RT-qPCR: Total RNA is extracted from the treated cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the full-length ELP1 transcript to quantify the level of correctly spliced mRNA.[3][4]

-

Protein Lysate Preparation and Western Blotting/HTRF: Cell lysates are prepared, and the total protein concentration is determined. ELP1 protein levels are quantified using either Western blotting with an ELP1-specific antibody or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[3][4]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of this compound in correcting the ELP1 splicing defect in Familial Dysautonomia.

Caption: Experimental workflow for in vitro evaluation of this compound in patient-derived cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for PTC258 Administration in Mouse Models of Familial Dysautonomia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of PTC258 in mouse models of Familial Dysautonomia (FD). This compound is a novel, orally bioavailable small molecule that acts as a splicing modulator, effectively correcting the underlying molecular defect in FD.

Familial Dysautonomia is a rare, autosomal recessive neurodegenerative disorder caused by a point mutation in the ELP1 gene (formerly IKBKAP). This mutation leads to a tissue-specific splicing defect, resulting in the skipping of exon 20 and a deficiency of the ELP1 protein, primarily affecting the central and peripheral nervous systems. This compound has been shown to correct this aberrant splicing, increase the production of functional ELP1 protein, and consequently rescue disease-related phenotypes in preclinical mouse models.[1][2][3]

Mechanism of Action

This compound is a potent splicing modulator that selectively targets the pre-mRNA of the ELP1 gene.[3] It facilitates the inclusion of exon 20 during the splicing process, leading to the production of full-length, functional ELP1 protein.[1][3] This restoration of ELP1 protein levels helps to prevent the progressive neuronal degeneration characteristic of FD.[1][2][3]

Signaling Pathway

Caption: this compound mechanism of action in correcting ELP1 splicing.

Experimental Data

In Vivo Efficacy of this compound